molecular formula C8H6N4 B049293 1H-Benzotriazole-1-acetonitrile CAS No. 111198-08-4

1H-Benzotriazole-1-acetonitrile

Cat. No.: B049293
CAS No.: 111198-08-4
M. Wt: 158.16 g/mol
InChI Key: DIFOLZGBHRDEFT-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-acetonitrile is a chemical compound with the molecular formula C8H6N4. It is a derivative of benzotriazole, which is known for its versatile applications in various fields due to its unique physicochemical properties. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

1H-Benzotriazole-1-acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzotriazole with acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1H-Benzotriazole-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and other electrophiles.

    Cyclization: It can undergo cyclization reactions, particularly with sodium azide, to form triazole derivatives

Scientific Research Applications

1H-Benzotriazole-1-acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Benzotriazole-1-acetonitrile can be compared with other benzotriazole derivatives, such as:

These compounds share the benzotriazole core but differ in their functional groups, leading to variations in their reactivity and applications. This compound is unique due to its nitrile group, which imparts specific reactivity, particularly in cyanation reactions.

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFOLZGBHRDEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354897
Record name 1H-Benzotriazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-08-4
Record name 1H-Benzotriazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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